molecular formula C26H23NO8 B11954060 Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 853334-01-7

Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

Cat. No.: B11954060
CAS No.: 853334-01-7
M. Wt: 477.5 g/mol
InChI Key: SEFRYFHKFACHMQ-UHFFFAOYSA-N
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Description

Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate (CID: 45051472) is a pyrroloquinoline derivative with a molecular formula of C₂₆H₂₃NO₈ and a monoisotopic mass of 477.14291 Da. Its structure features a pyrrolo[1,2-a]quinoline core substituted with three methoxy groups (at positions 3,4 on the benzoyl moiety and position 7 on the quinoline ring) and two methyl ester groups at positions 2 and 2. The compound is synthesized via 1,3-dipolar cycloaddition reactions involving quinolinium N-ylides and acetylenic dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) . Predicted collision cross-section (CCS) values for its adducts range from 201.6–224.3 Ų, indicating a moderately bulky molecular conformation .

Properties

CAS No.

853334-01-7

Molecular Formula

C26H23NO8

Molecular Weight

477.5 g/mol

IUPAC Name

dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

InChI

InChI=1S/C26H23NO8/c1-31-16-8-10-17-14(12-16)6-9-18-21(25(29)34-4)22(26(30)35-5)23(27(17)18)24(28)15-7-11-19(32-2)20(13-15)33-3/h6-13H,1-5H3

InChI Key

SEFRYFHKFACHMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)OC)C(=O)OC)C=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe) or nucleophiles (NH₃, OH⁻) in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds .

Mechanism of Action

The mechanism of action of dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Benzoyl Group) Molecular Weight (Da) CCS [M+H]+ (Ų) Key Functional Groups
Target Compound C₂₆H₂₃NO₈ 3,4-dimethoxybenzoyl 477.14 210.7 3× methoxy, 2× methyl ester
4-Chlorobenzoyl analog C₂₄H₁₈ClNO₆ 4-chlorobenzoyl 451.86 N/A Chloro, 2× methyl ester
Benzoyl analog (CAS 64621-97-2) C₂₄H₁₉NO₆ Benzoyl 417.41 N/A 2× methyl ester
4-Fluorobenzoyl analog C₂₄H₁₈FNO₆ 4-fluorobenzoyl 435.11 201.6 Fluoro, 2× methyl ester

Substituent Effects on Reactivity and Stability Electron-Donating vs. Synthetic Yields: The 4-chlorobenzoyl analog (8c) was synthesized in 42% yield, while the target compound’s yield is unreported but likely lower due to steric hindrance from multiple methoxy groups .

Biological Activity Antifungal and Anti-Alzheimer’s Potential: Derivatives with 4-substituted benzoyl groups (e.g., 4-cyano, 4-methyl) demonstrated moderate antifungal activity against Candida albicans (MIC: 12.5–25 µg/mL) and acetylcholinesterase (AChE) inhibition (IC₅₀: 8–14 µM) . The target compound’s 3,4-dimethoxy groups may enhance bioavailability due to increased solubility but could reduce membrane permeability.

Physicochemical and Spectroscopic Differences

  • NMR Signatures : The 4-chlorobenzoyl analog (8c) shows distinct ¹H-NMR peaks at δ 7.90 ppm (H-2’, H-6’) and ¹³C-NMR carbonyl signals at 163.5 and 165.1 ppm , whereas the target compound’s additional methoxy groups would downfield-shift aromatic protons .
  • Collision Cross-Section (CCS) : The target compound’s [M+H]+ CCS (210.7 Ų ) is larger than the 4-fluoro analog’s (201.6 Ų ), reflecting its bulkier 3,4-dimethoxy substituents .

Safety and Handling

  • All analogs require stringent storage conditions (dry, ventilated, away from light) due to ester group sensitivity to hydrolysis and thermal decomposition . The target compound’s higher oxygen content (from methoxy groups) may reduce flammability compared to halogenated analogs.

Key Research Findings

  • Synthetic Challenges: The 3,4-dimethoxybenzoyl group complicates cycloaddition reactions due to steric hindrance, necessitating optimized conditions (e.g., epoxypropane as a base) for quinolinium ylide generation .
  • Structure-Activity Relationship (SAR): Methoxy groups enhance solubility but may reduce cytotoxicity compared to halogenated derivatives, as seen in antimycobacterial studies where 4-cyanobenzoyl analogs showed higher potency (IC₅₀: 4.2 µM) .
  • Spectroscopic Utility : IR spectra of analogs reveal strong carbonyl stretches (1696–1736 cm⁻¹ ), while LC-MS data (e.g., m/z 402.2 [M+H]+ for 4g) provide rapid identification benchmarks .

Biological Activity

Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate (referred to as DM-DMBQ) is a synthetic compound belonging to the pyrroloquinoline family. Its unique molecular structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C26H23NO8
CAS Number: 853334-01-7
Molecular Weight: 477.5 g/mol

The structure of DM-DMBQ features a pyrrolo[1,2-a]quinoline core with methoxy and dimethoxy substituents, which enhance its solubility and biological interactions. The compound's design allows it to engage effectively with various biological targets.

Biological Activities

Research has indicated that DM-DMBQ exhibits significant antifungal , antibacterial , and anticancer properties. Below are detailed findings regarding its biological activities:

Antifungal Activity

DM-DMBQ has shown promising antifungal effects against Candida albicans, a common opportunistic pathogen. Studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoline can inhibit the growth of C. albicans at low concentrations.

  • Minimum Inhibitory Concentrations (MICs):
CompoundMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

In vitro studies have shown that DM-DMBQ analogues possess MICs ranging from 0.4 µg/mL to 12.5 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .

Antibacterial Activity

DM-DMBQ also demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of DM-DMBQ is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

The biological activity of DM-DMBQ is largely due to its interaction with various molecular targets:

  • Binding Affinity: Molecular docking studies have revealed that DM-DMBQ binds effectively to key proteins involved in fungal resistance mechanisms, such as chimeric proteins (e.g., 2H6T) associated with C. albicans resistance.
  • Oxidative Stress Induction: The compound may induce oxidative stress in microbial cells, leading to cell death through the generation of reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

A comparison between DM-DMBQ and other pyrroloquinoline derivatives highlights its unique properties:

Compound NameStructural FeaturesUnique Properties
Dimethyl 1-(4-bromobenzoyl)-pyrrolo[1,2-a]quinoline-2-carboxylateBromine substitution on benzoyl groupEnhanced antibacterial activity
Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylateEthyl group instead of methylVaried solubility profiles
Dimethyl 4-bromo-1-(4-substituted benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylateBromo substitutionIncreased antifungal potency

The specific methoxy substitutions in DM-DMBQ contribute to its enhanced biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of DM-DMBQ analogues, revealing their potential as novel therapeutic agents:

  • Antifungal Screening: A study demonstrated that several DM-DMBQ analogues exhibited lower MIC values than traditional antifungals against C. albicans, indicating their potential for clinical application in treating fungal infections .
  • Antioxidant Activity: Research has also indicated that derivatives possess significant antioxidant properties, which may contribute to their overall therapeutic efficacy in various disease models .

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